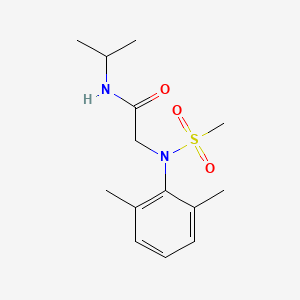![molecular formula C21H26ClNO3 B5177554 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol, commonly known as 'Loperamide,' is a synthetic opioid drug used to treat diarrhea. Although Loperamide is not a controlled substance, it has been found to have potential for abuse due to its opioid-like effects when taken in large doses.
作用機序
Loperamide acts as an agonist at the mu-opioid receptors in the gastrointestinal tract. It binds to these receptors, inhibiting the release of acetylcholine and other neurotransmitters that stimulate the intestinal muscles. This leads to a decrease in the frequency and volume of bowel movements.
Biochemical and Physiological Effects:
Loperamide has been found to have a number of biochemical and physiological effects. It has been shown to decrease the secretion of fluids in the gastrointestinal tract, reduce the motility of the intestinal muscles, and increase the absorption of water and electrolytes. Loperamide also has the potential to cross the blood-brain barrier, leading to central nervous system effects such as sedation and respiratory depression.
実験室実験の利点と制限
Loperamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-understood compound. However, Loperamide has limitations as well. Its potential for abuse and opioid-like effects make it a controversial compound to work with. Additionally, its effects on the central nervous system can make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on Loperamide. One area of interest is its potential for abuse and addiction. Studies are needed to better understand the mechanisms underlying Loperamide's opioid-like effects and to develop strategies for preventing and treating abuse. Another area of interest is the potential use of Loperamide in the treatment of other gastrointestinal disorders such as inflammatory bowel disease and irritable bowel syndrome. Finally, further research is needed to better understand the long-term effects of Loperamide use, particularly with regard to its effects on the central nervous system.
合成法
Loperamide is synthesized through a multi-step process starting with 2-methoxy-5-nitrophenol. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with 4-chlorobenzyl chloride to form 2-(4-chlorobenzylamino)-5-methoxyphenol. The final step involves the reaction of this compound with 4-(hydroxymethyl)-1-piperidine to form Loperamide.
科学的研究の応用
Loperamide has been extensively studied for its anti-diarrheal properties. It works by binding to the mu-opioid receptors in the gastrointestinal tract, slowing down the movement of the intestinal muscles and reducing the secretion of fluids. This leads to a decrease in the frequency and volume of bowel movements.
特性
IUPAC Name |
2-[[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3/c1-26-19-4-2-3-17(20(19)25)14-23-11-9-21(15-24,10-12-23)13-16-5-7-18(22)8-6-16/h2-8,24-25H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSSVLNTDLDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5177476.png)
![2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5177477.png)


![N~2~-(3-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5177503.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5177507.png)
![1-(2-fluorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177513.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5177519.png)
![2-{1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5177521.png)
![(3S)-4-{3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B5177525.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177539.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5177545.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5177562.png)